molecular formula C8H7FN2 B1374641 7-Fluoro-3-methyl-1H-indazole CAS No. 1017682-73-3

7-Fluoro-3-methyl-1H-indazole

Cat. No. B1374641
M. Wt: 150.15 g/mol
InChI Key: BRXXONKVHMOYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-1H-indazole is a chemical compound with the CAS Number: 1017682-73-3 . It has a molecular weight of 150.16 . The IUPAC name for this compound is 7-fluoro-3-methyl-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 7-Fluoro-3-methyl-1H-indazole is 1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

7-Fluoro-3-methyl-1H-indazole is a powder that is stored at room temperature .

Scientific Research Applications

Pharmacological Properties and PET Imaging Potential

7-Fluoro-3-methyl-1H-indazole, as part of the indazole family, has been studied for its influence on pharmacological properties when fluorination occurs in the indazole ring. For instance, Wasilewska et al. (2014) investigated the effects of fluorination on α2-adrenoceptor (α2-AR) agonists, discovering that 7-fluoroindazole derivatives exhibit significant hypotensive and bradycardic activities. The study highlighted the potential of these fluorinated derivatives, particularly the 7-fluoro variant, as lead compounds for PET imaging of brain α2-ARs (Wasilewska et al., 2014).

Structural Analysis and Supramolecular Interactions

Teichert et al. (2007) conducted an extensive study on the structures of NH-indazoles, including fluorinated indazoles. The research, which used X-ray crystallography and magnetic resonance spectroscopy, provided insights into the supramolecular structure of NH-indazoles, highlighting the impact of fluorination on their structural behavior. This study is significant for understanding the molecular interactions and properties of 7-fluoroindazoles (Teichert et al., 2007).

Factor Xa Inhibition

Lee et al. (2008) explored a series of 7-fluoroindazoles as potent and selective inhibitors of factor Xa, an important target in anticoagulant therapy. The research highlighted the crucial role of the 7-fluoro group in maintaining hydrogen bond interaction with the protein’s beta-sheet domain, demonstrating significant factor Xa inhibitory potencies. This underlines the potential of 7-fluoroindazoles in therapeutic applications related to blood coagulation (Lee et al., 2008).

Synthesis and Spectroscopic Characterization

Polo et al. (2016) described the efficient microwave-assisted synthesis of tetrahydroindazoles, including 7-fluoro-3-methyl-1H-indazole derivatives. The study emphasized the importance of these compounds in antioxidant activities, showcasing their potential in various biological applications (Polo et al., 2016).

Antimicrobial Properties

Panda et al. (2022) examined the indazole scaffold, including 7-fluoroindazoles, for their antibacterial and antifungal properties. The study highlighted the significant role of indazole derivatives in combating various microbial strains, indicating the potential of 7-fluoroindazoles in antimicrobial applications (Panda et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXXONKVHMOYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-3-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluoro-3-methyl-1H-indazole
Reactant of Route 2
7-Fluoro-3-methyl-1H-indazole
Reactant of Route 3
7-Fluoro-3-methyl-1H-indazole
Reactant of Route 4
7-Fluoro-3-methyl-1H-indazole
Reactant of Route 5
Reactant of Route 5
7-Fluoro-3-methyl-1H-indazole
Reactant of Route 6
Reactant of Route 6
7-Fluoro-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.